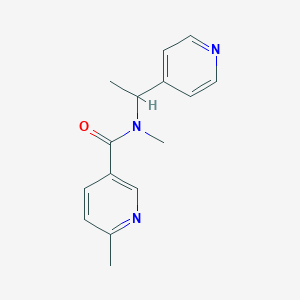![molecular formula C19H31NO3 B7533663 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, also known as CE-123, is a synthetic compound that belongs to the family of beta-adrenergic agonists. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol exerts its biological effects through the activation of beta-adrenergic receptors. Specifically, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol selectively activates beta-2 adrenergic receptors, which are predominantly expressed in the heart, lungs, and skeletal muscle. Activation of these receptors leads to increased intracellular levels of cyclic AMP, which in turn activates various downstream signaling pathways that mediate the biological effects of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol.
Biochemical and Physiological Effects:
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to have various biochemical and physiological effects, including increased cardiac contractility, vasodilation, bronchodilation, and lipolysis. These effects are mediated through the activation of beta-2 adrenergic receptors and downstream signaling pathways.
実験室実験の利点と制限
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has several advantages for lab experiments, including its high potency, selectivity for beta-2 adrenergic receptors, and well-established synthesis method. However, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, including the development of more potent and selective beta-2 adrenergic agonists, the identification of novel downstream signaling pathways that mediate the biological effects of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, and the evaluation of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol in clinical trials for various diseases. Additionally, the potential use of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol as a tool for studying beta-adrenergic receptor signaling and function could also be explored.
合成法
The synthesis of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol involves a multi-step process that begins with the reaction of cyclohexylamine with ethyl 3-bromopropionate to form N-ethylcyclohexylamine. This intermediate is then reacted with 4-methoxybenzyl chloride to produce the corresponding N-ethylcyclohexyl-4-methoxybenzylamine. Finally, this compound is reacted with epichlorohydrin to yield 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol.
科学的研究の応用
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and cancer. In cardiovascular diseases, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to improve cardiac function and reduce myocardial injury in animal models of heart failure. In diabetes, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to improve glucose tolerance and insulin sensitivity in obese mice. In cancer, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to inhibit tumor growth and metastasis in various cancer cell lines.
特性
IUPAC Name |
1-[cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-3-20(17-7-5-4-6-8-17)13-18(21)15-23-14-16-9-11-19(22-2)12-10-16/h9-12,17-18,21H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHBMJXLFYWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COCC1=CC=C(C=C1)OC)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)





![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)